molecular formula C10H20O2 B2461444 (2R)-2,6,6-Trimethylheptanoic acid CAS No. 2248185-13-7

(2R)-2,6,6-Trimethylheptanoic acid

Cat. No.: B2461444
CAS No.: 2248185-13-7
M. Wt: 172.268
InChI Key: OSLOPOFJXMPDGK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,6,6-Trimethylheptanoic acid is an organic compound with a unique structure characterized by a heptanoic acid backbone with three methyl groups attached at the second and sixth carbon positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,6,6-Trimethylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a heptanoic acid derivative, with methylating agents under controlled conditions. The reaction typically requires the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of methyl iodide or methyl bromide as the methylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,6,6-Trimethylheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of (2R)-2,6,6-Trimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

(2R)-2,6,6-trimethylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(9(11)12)6-5-7-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLOPOFJXMPDGK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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